2-(4-n-Hexylphenylamino)-1,3-thiazoline

説明

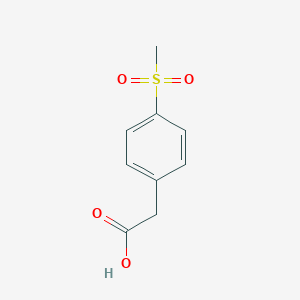

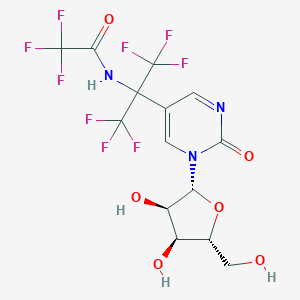

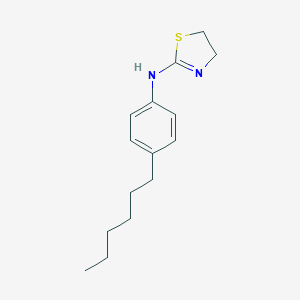

2-(4-n-Hexylphenylamino)-1,3-thiazoline, also known as HTS, is a heterocyclic compound commonly used in scientific research for its diverse range of applications. This compound is a member of the thiazoline family, which is characterized by a five-membered ring containing a sulfur and nitrogen atom. HTS is a yellowish powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. In

作用機序

The mechanism of action of 2-(4-n-Hexylphenylamino)-1,3-thiazoline is not fully understood, but it is believed to involve the formation of a complex between 2-(4-n-Hexylphenylamino)-1,3-thiazoline and the target molecule. This complex formation leads to changes in the conformation and activity of the target molecule, resulting in the observed effects of 2-(4-n-Hexylphenylamino)-1,3-thiazoline.

Biochemical and Physiological Effects:

2-(4-n-Hexylphenylamino)-1,3-thiazoline has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(4-n-Hexylphenylamino)-1,3-thiazoline has also been shown to have anti-inflammatory and antioxidant properties. 2-(4-n-Hexylphenylamino)-1,3-thiazoline has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in various inflammatory diseases.

実験室実験の利点と制限

One of the primary advantages of 2-(4-n-Hexylphenylamino)-1,3-thiazoline is its ease of synthesis and availability, making it readily accessible for scientific research. Additionally, 2-(4-n-Hexylphenylamino)-1,3-thiazoline has a diverse range of applications, including the development of biosensors and anti-cancer agents.

However, there are also limitations to the use of 2-(4-n-Hexylphenylamino)-1,3-thiazoline in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, 2-(4-n-Hexylphenylamino)-1,3-thiazoline has been shown to have low solubility in aqueous solutions, which can limit its use in certain applications.

将来の方向性

There are several future directions for the use of 2-(4-n-Hexylphenylamino)-1,3-thiazoline in scientific research. One area of interest is the development of 2-(4-n-Hexylphenylamino)-1,3-thiazoline-based biosensors for the detection of other analytes, such as biomolecules and pathogens. Additionally, there is potential for the use of 2-(4-n-Hexylphenylamino)-1,3-thiazoline in the development of new anti-cancer agents with improved efficacy and reduced toxicity.

Conclusion:

In conclusion, 2-(4-n-Hexylphenylamino)-1,3-thiazoline is a versatile compound with a diverse range of applications in scientific research. Its ease of synthesis and availability make it a valuable tool for researchers in various fields. While there are still limitations to its use, ongoing research into the mechanism of action and potential applications of 2-(4-n-Hexylphenylamino)-1,3-thiazoline suggest that it will continue to be an important compound in scientific research.

科学的研究の応用

2-(4-n-Hexylphenylamino)-1,3-thiazoline has been widely used in scientific research due to its diverse range of applications. One of the primary uses of 2-(4-n-Hexylphenylamino)-1,3-thiazoline is in the development of fluorescent sensors for the detection of metal ions. 2-(4-n-Hexylphenylamino)-1,3-thiazoline has been shown to selectively bind to various metal ions, including copper, zinc, and cadmium, and emit fluorescence upon binding. This property has been utilized in the development of biosensors for the detection of heavy metal ions in environmental samples.

In addition to its use in biosensors, 2-(4-n-Hexylphenylamino)-1,3-thiazoline has also been used in the development of anti-cancer agents. 2-(4-n-Hexylphenylamino)-1,3-thiazoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This property has been attributed to the ability of 2-(4-n-Hexylphenylamino)-1,3-thiazoline to induce apoptosis, or programmed cell death, in cancer cells.

特性

CAS番号 |

117536-41-1 |

|---|---|

製品名 |

2-(4-n-Hexylphenylamino)-1,3-thiazoline |

分子式 |

C15H22N2S |

分子量 |

262.4 g/mol |

IUPAC名 |

N-(4-hexylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |

InChI |

InChI=1S/C15H22N2S/c1-2-3-4-5-6-13-7-9-14(10-8-13)17-15-16-11-12-18-15/h7-10H,2-6,11-12H2,1H3,(H,16,17) |

InChIキー |

ZMXJKNOGAZKJQO-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CC=C(C=C1)NC2=NCCS2 |

正規SMILES |

CCCCCCC1=CC=C(C=C1)NC2=NCCS2 |

同義語 |

2-(4-n-hexylphenylamino)-1,3-thiazoline MDL 20,245 MDL 20245 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)